molecular formula C15H14BrClN2O3S B5000547 N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5000547
M. Wt: 417.7 g/mol
InChI Key: TUOYELDAUQFPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BCTC, is a compound that has been widely used in scientific research to study the mechanisms of pain and inflammation. This compound has shown potential as a therapeutic target for the treatment of chronic pain and inflammatory conditions.

Mechanism of Action

N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide selectively blocks the activity of TRPA1 ion channels, which are involved in the sensation of pain and inflammation. TRPA1 channels are activated by various stimuli, including cold, heat, and chemicals. When activated, they allow the influx of ions into cells, leading to the generation of electrical signals that are transmitted to the brain, resulting in the sensation of pain and inflammation. By blocking TRPA1 activity, this compound can reduce the sensation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the sensation of pain and inflammation in animal models of chronic pain and inflammatory conditions. This compound has also been shown to reduce the release of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its selectivity for TRPA1 channels. This allows researchers to specifically study the role of TRPA1 in pain and inflammation, without affecting other ion channels. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research involving N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more potent and selective TRPA1 inhibitors, which could have therapeutic potential for the treatment of chronic pain and inflammatory conditions. Another area of interest is the study of the role of TRPA1 in other physiological processes, such as cardiovascular function and metabolism. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.

Synthesis Methods

N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multistep process that involves the reaction of 2-bromobenzoic acid with 4-chloroaniline, followed by the addition of methylsulfonyl chloride and glycine. The resulting compound is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively used in scientific research to study the mechanisms of pain and inflammation. It has been shown to selectively block the activity of a specific ion channel called TRPA1, which is involved in the sensation of pain and inflammation. This makes this compound a valuable tool for studying the role of TRPA1 in these processes.

properties

IUPAC Name

N-(2-bromophenyl)-2-(4-chloro-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O3S/c1-23(21,22)19(12-8-6-11(17)7-9-12)10-15(20)18-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOYELDAUQFPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1Br)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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